6-Methoxy-9-methyl-9h-purin-2-amine
Description
Significance of Purine (B94841) Derivatives in Contemporary Chemical Biology Research
Purine derivatives are indispensable to life, forming the basis of the nucleobases adenine (B156593) and guanine (B1146940), which are fundamental components of DNA and RNA. rsc.orgnih.gov Beyond their role in genetics, purines are central to cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) are the primary energy currency of the cell, while cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) act as crucial second messengers in signal transduction pathways. nih.gov
The structural framework of purines has proven to be a "privileged scaffold" in medicinal chemistry, meaning it can be readily modified to interact with a wide range of biological targets. nih.gov This has led to the development of numerous purine analogs with potent therapeutic properties. Researchers have successfully designed purine derivatives that function as anticancer, antiviral, and antimicrobial agents. nih.govnih.gov A significant area of research focuses on their ability to act as kinase inhibitors, which are critical for regulating cell growth and proliferation, making them a key target in oncology. researchgate.netrsc.orgchemrxiv.org
Structural Overview of 6-Methoxy-9-methyl-9H-purin-2-amine and Related Purine Scaffolds
The foundational structure of this compound is the purine ring system, a heterocyclic aromatic compound composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. rsc.org The numbering of the purine ring is standard, with the nitrogen atoms at positions 1, 3, 7, and 9. rsc.org
In the case of this compound, the purine core is specifically substituted at three key positions:
An amino group (-NH₂) is attached at the C2 position.
A methoxy (B1213986) group (-OCH₃) is located at the C6 position.
A methyl group (-CH₃) is attached to the nitrogen at the N9 position of the imidazole ring.
This compound belongs to the broader class of 6-alkoxy-2-aminopurines. A closely related compound is O⁶-methylguanine, or 6-methoxy-7H-purin-2-amine, which is a tautomer of the target compound. nih.gov The position of the methyl group (N9 vs. N7) and other substitutions on the purine ring can significantly influence the molecule's chemical properties and biological activity, including its tautomeric equilibrium and interaction with protein targets. uio.nouio.no
Below is a table summarizing the key structural features and properties of this compound and the related O⁶-Methylguanine.
| Property | This compound | O⁶-Methylguanine (6-methoxy-7H-purin-2-amine) |
| Molecular Formula | C₇H₉N₅O | C₆H₇N₅O nih.gov |
| Molecular Weight | 179.18 g/mol | 165.15 g/mol nih.gov |
| IUPAC Name | This compound | 6-methoxy-7H-purin-2-amine nih.gov |
| Core Structure | Purine | Purine nih.gov |
| Substituents | 2-amino, 6-methoxy, 9-methyl | 2-amino, 6-methoxy nih.gov |
| SMILES | COC1=NC(=NC2=C1N(C=N2)C)N | COC1=NC(=NC2=C1NC=N2)N nih.gov |
Historical Context of Research on Methoxy-Purine Amines
The study of purines dates back to the late 19th century with the pioneering work of Emil Fischer, who first synthesized purine itself. However, the exploration of specifically modified purines like methoxy-purine amines is a more recent endeavor. A significant milestone in the development of this class of compounds was the work of the Griffin and Golding research groups at Newcastle University. They developed a series of 6-alkoxy-2-aminopurine derivatives, including the NU2058 series, with the aim of selectively inhibiting cyclin-dependent kinases. researchgate.net
Early synthetic routes to these compounds often involved using the corresponding alcohol as the solvent, which limited the complexity of the alkoxy group that could be introduced at the C6 position. researchgate.netrsc.orgchemrxiv.org More recent synthetic methodologies have focused on late-stage convergence, allowing for a broader range of substituents to be explored, thereby expanding the potential therapeutic applications of this compound class. researchgate.netrsc.orgchemrxiv.org A 1995 study on the synthesis of 6-mercaptopurine (B1684380) and 6-methylthiopurine N-oxides also highlights the long-standing interest in modifying the 6-position of the purine ring to alter biological activity. nih.gov
Scope and Research Objectives for the Compound Class
The primary research focus for 6-alkoxy-2-aminopurines, including this compound, is their potential as anticancer agents. The main objectives of this research include:
Inhibition of Cyclin-Dependent Kinases (CDKs): A major goal is the development of potent and selective inhibitors of CDKs, particularly CDK2. researchgate.netrsc.orgchemrxiv.org Overactivity of CDKs is a hallmark of many cancers, and inhibiting these enzymes can halt the cell cycle and prevent tumor growth. Research aims to fine-tune the structure of these purine derivatives to maximize their affinity and selectivity for specific CDK-cyclin complexes, thereby reducing off-target effects and toxicity. researchgate.net
Induction of Apoptosis: Certain 6-alkoxy purine analogs have been identified as pro-apoptotic agents, meaning they can induce programmed cell death in cancer cells. nih.gov A key objective is to elucidate the structural features that govern this activity and to develop compounds with high selectivity for cancer cells, such as T-cell leukemia. nih.govgoogle.com
Structure-Activity Relationship (SAR) Studies: A fundamental research objective is to understand how different substituents on the purine ring affect biological activity. By systematically modifying the groups at the C2, C6, and N9 positions, researchers can build a comprehensive understanding of the structure-activity relationship. nih.govresearchgate.net This knowledge is crucial for the rational design of more effective and selective drug candidates.
The table below details research findings for representative 6-alkoxy-2-aminopurine derivatives.
| Compound/Series | Research Focus | Key Findings |
| NU2058 Series | CDK Inhibition | A series of 6-alkoxy-2-aminopurines developed to selectively inhibit CDK2-cyclin complexes for cancer therapy. researchgate.net |
| 8-tert-butyl-9-phenyl-6-benzyloxy-9H-purine Analogs | Pro-apoptotic Agents | Derivatives were identified as potent and selective pro-apoptotic compounds in Jurkat (T-cell leukemia) cells. nih.gov |
| 2-amino-6-methoxy-9-(β-D-arabinose glycosyl)-9H-purine | Leukemia Treatment | A patented synthesis for a compound intended for the treatment of T-cell lymphoblast leukemia or lymphoma. google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-9-methylpurin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-12-3-9-4-5(12)10-7(8)11-6(4)13-2/h3H,1-2H3,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPISUQCINFOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=C(N=C2OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977169 | |
| Record name | 6-Methoxy-9-methyl-3,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61580-66-3 | |
| Record name | 9H-Purin-2-amine, 6-methoxy-9-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061580663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxy-9-methyl-3,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
De Novo Synthesis Pathways for 6-Methoxy-9-methyl-9H-purin-2-amine
The construction of the this compound core can be achieved through various synthetic routes, primarily involving multi-step sequences starting from accessible purine (B94841) precursors.
Multi-Step Approaches from Accessible Purine Precursors
The de novo synthesis of purines is a complex but well-established process that builds the purine ring system from simpler acyclic precursors. utah.eduresearchgate.net In a common strategy for synthesizing substituted purines like this compound, a suitably substituted pyrimidine (B1678525) is often used as a starting point. For instance, a 2-amino-4,6-dihalopyrimidine can undergo sequential reactions to introduce the necessary functional groups. google.com
A general pathway might involve the initial synthesis of a 2-amino-6-chloropurine (B14584) derivative. This intermediate is pivotal as the chlorine atom at the C6 position is a good leaving group, readily displaced by a methoxy (B1213986) group. rsc.orgbyu.edu The synthesis of this chloro-intermediate can be accomplished by cyclizing a substituted pyrimidine, followed by chlorination.
Strategies for N-Methylation and Regiocontrol at Purine Ring Nitrogen Atoms
The introduction of a methyl group at the N9 position of the purine ring is a critical step in the synthesis of the target compound. However, direct alkylation of purines can often lead to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable product. ub.edunih.gov
Several strategies have been developed to achieve regioselective N9-methylation. One common approach involves the use of a base to deprotonate the purine, followed by reaction with a methylating agent like methyl iodide. ub.educapes.gov.br The choice of base and solvent can significantly influence the regioselectivity. For example, using tetrabutylammonium (B224687) hydroxide (B78521) as a base under microwave irradiation has been shown to favor the formation of N9-alkylated purines. ub.edu Another method involves the protection of the N7 position to direct methylation to the N9 position, followed by deprotection. nih.gov
It has been observed that the nature of the substituent at the C6 position can also influence the regioselectivity of alkylation. acs.org
Introduction of the Methoxy Moiety via Nucleophilic Displacement
The final key step in the synthesis of this compound is the introduction of the methoxy group at the C6 position. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction on a 6-halopurine precursor, most commonly 2-amino-6-chloro-9-methyl-9H-purine. rsc.orgutexas.edu
The reaction is carried out by treating the 6-chloropurine (B14466) derivative with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727). stackexchange.com The electron-withdrawing nature of the purine ring system facilitates the nucleophilic attack by the methoxide ion at the C6 position, leading to the displacement of the chloride ion and the formation of the desired 6-methoxy derivative. The reactivity of halogens in this SNAr reaction on purines often follows the order I > Br > Cl > F, which is different from typical SNAr reactions. byu.edu
Derivatization and Analog Preparation
The versatile nature of the this compound scaffold allows for further functionalization to generate a diverse library of analogs for various applications.
Functionalization at Purine Ring Positions (C2, C6, N7, N9) for Structural Diversity
The purine ring offers multiple sites for functionalization, enabling the synthesis of a wide range of derivatives. rsc.org
C2 Position: The amino group at the C2 position can be a handle for further modifications. For instance, it can be acylated or undergo other transformations to introduce different substituents. lgcstandards.comsigmaaldrich.com
C6 Position: While the methoxy group is a defining feature of the parent compound, it can be displaced by other nucleophiles to generate analogs with different functionalities at this position. This allows for the introduction of various alkoxy, aryloxy, or amino groups. nih.gov
N7 Position: Although N9 is the preferred site of methylation in the parent compound, selective alkylation or arylation at the N7 position can be achieved under specific conditions, leading to a different class of isomers. nih.govacs.org Methods have been developed for the regioselective introduction of tert-alkyl groups at the N7 position. nih.gov
N9 Position: The N9 position can be further functionalized, for example, by introducing different alkyl or aryl groups, or even more complex moieties. rsc.org
Recent advances in C-H functionalization reactions, such as the Minisci reaction, have also opened up new avenues for the direct introduction of alkyl and other groups at the C2, C6, and C8 positions of the purine ring, further expanding the accessible chemical space. researchgate.net
Synthesis of N-Substituted Purine Amine Analogs
The amino group at the C2 position of this compound provides a convenient point for the synthesis of N-substituted analogs. Standard amide bond-forming reactions can be employed to couple various carboxylic acids to the C2-amino group, leading to a diverse range of N-acyl derivatives. rsc.org
Furthermore, the C2-amino group can be involved in other transformations, such as the formation of ureas or sulfonamides, to introduce a wide array of functional groups. These modifications can significantly alter the electronic and steric properties of the molecule, which is a common strategy in drug discovery to explore structure-activity relationships. nih.gov
Generation of Hybrid Purine Structures
The creation of hybrid molecules by combining the purine core with other heterocyclic systems is a key strategy in drug discovery. For instance, purine-quinoline hybrid scaffolds have been synthesized and shown to be effective against lung cancer cells. nih.gov This approach often involves a multi-step synthesis. A typical reaction begins with a commercially available substituted purine, such as 2,6-dichloropurine (B15474). nih.gov This starting material can then undergo reactions to couple it with other cyclic structures. For example, 2,6-dichloro-9-cyclopentyl-9H-purine can be formed by reacting 2,6-dichloropurine with cyclopentyl bromide. nih.gov This intermediate can then be further modified by treatment with substituted arylpiperazines to yield promising anticancer agents. nih.gov
Similarly, the synthesis of pyrimidine hybrid purine derivatives has been explored for their potential against colon cancer cell lines. nih.gov The generation of these complex structures underscores the versatility of the purine scaffold in creating diverse molecular architectures with a wide range of biological activities.
Reaction Mechanisms and Conditions for Purine Scaffold Modification
The modification of the purine scaffold is achieved through a variety of chemical reactions, each with its own set of mechanisms and optimal conditions.
Nucleophilic Aromatic Substitution (SNAr) in 6-Alkoxy Purine Synthesis
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing alkoxy groups, such as the methoxy group in this compound, onto the purine ring. This reaction involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and electron-withdrawing groups. masterorganicchemistry.com
In the context of purine synthesis, a common precursor is a 6-halopurine. For example, 2-amino-6-chloro-9-(β-D-arabinofuranosyl)-9H-purine can be converted to 2-amino-6-methoxy-9-(β-D-arabinofuranosyl)-9H-purine by reacting it with sodium methoxide in methanol at reflux. google.com The methoxide ion acts as the nucleophile, displacing the chloride ion at the C6 position of the purine ring. The reaction proceeds through a negatively charged intermediate, which is stabilized by the electron-withdrawing nature of the purine ring system. masterorganicchemistry.com The order of reactivity for halogens in SNAr reactions on purines can vary, with some studies indicating that 6-bromopurine (B104554) and 6-iodopurine (B1310063) nucleosides can be more reactive than their 6-chloro counterparts under certain conditions. byu.edu
A general procedure for the synthesis of N-(2-methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine involves the reaction of 6-chloro-9-(oxolan-2-yl)-9H-purine with 2-methoxybenzylamine (B130920) in the presence of triethylamine (B128534) in N,N-dimethylformamide at 90°C. nih.gov
Metal-Mediated Coupling Reactions for C-C and C-N Bond Formation
Metal-mediated cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in purine chemistry, allowing for the introduction of a wide array of substituents. umn.edu These reactions often employ transition metal catalysts, such as palladium and copper. nih.govrsc.org
For C-C bond formation, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura and Sonogashira reactions, are frequently used. byu.edu For instance, (Ph₃P)₄Pd can mediate the coupling of 6-chloro-9-(2,3,5-tri-O-acetyl-β-d-ribofuranosyl)-purine with various alkyl zinc halides to synthesize 6-alkyl-9-(β-d-ribofuranosyl)purine derivatives. nih.gov A photoredox/nickel dual catalytic system has also been developed for the C6-alkylation of purine analogues, enabling the coupling of chloropurines with a range of primary and secondary alkyl bromides. nih.gov
For C-N bond formation, copper-catalyzed reactions have proven effective. For example, CuBr has been utilized as an efficient catalyst for the cross-coupling reaction of purines with diaryliodonium salts, leading to the synthesis of 9-arylpurines in excellent yields with short reaction times. rsc.orgnih.gov
Application of Modern Synthetic Techniques (e.g., Microwave-Assisted Synthesis)
Modern synthetic techniques, particularly microwave-assisted synthesis, have significantly impacted the field of purine chemistry by offering faster reaction times, improved yields, and often better regioselectivity compared to conventional heating methods. tandfonline.comresearchgate.netresearchgate.net
Microwave irradiation has been successfully employed in the synthesis of various purine derivatives. tandfonline.comresearchgate.netresearchgate.net For example, the synthesis of novel purine thioglycoside analogs has been achieved using microwave-assisted condensation and coupling reactions. nih.gov This method has also been applied to the synthesis of purine nucleosides as selective cholinesterase inhibitors, demonstrating its utility in generating libraries of compounds for biological screening. rsc.org The advantages of microwave-assisted synthesis include its eco-friendliness due to shorter reaction times and often the ability to use water as a solvent. researchgate.net
| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Key Advantages | Reference |
| Nucleophilic Aromatic Substitution (SNAr) | Sodium Methoxide | 6-Halopurines | 6-Alkoxy Purines | Well-established, efficient for heteroatom introduction | google.com |
| Metal-Mediated C-C Coupling | (Ph₃P)₄Pd / Ni-photoredox | 6-Chloropurines, Alkyl Halides | 6-Alkyl Purines | Broad scope for C-C bond formation | nih.govnih.gov |
| Metal-Mediated C-N Coupling | CuBr | Purines, Diaryliodonium Salts | 9-Arylpurines | High yields, short reaction times | rsc.orgnih.gov |
| Microwave-Assisted Synthesis | - | Various Purine Precursors | Diverse Purine Derivatives | Faster reactions, higher yields, eco-friendly | tandfonline.comresearchgate.netnih.govrsc.org |
Structural Characterization and Elucidation Studies
Spectroscopic Confirmation Techniques for Compound Identity and Purity
A combination of sophisticated spectroscopic methods is employed to unequivocally determine the structure and purity of 6-Methoxy-9-methyl-9h-purin-2-amine. These techniques provide detailed information about the molecular framework, connectivity of atoms, and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H, ¹³C, ¹⁵N) for Structural Assignment
For ¹H NMR , the spectrum would be expected to show distinct signals for the methoxy (B1213986) protons, the N-methyl protons, the amino protons, and the aromatic proton on the purine (B94841) ring. The methoxy group (O-CH₃) protons would typically appear as a singlet in the upfield region, while the N-methyl (N-CH₃) protons would also present as a singlet, but at a slightly different chemical shift. The amino (-NH₂) protons would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent. The C8-H proton on the purine ring would resonate in the aromatic region.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum would display signals for each unique carbon atom. The methoxy carbon would be found in the upfield region, followed by the N-methyl carbon. The carbon atoms of the purine ring system would appear in the downfield aromatic region, with their specific shifts influenced by the attached substituents.
¹⁵N NMR spectroscopy, although less common, is highly informative for nitrogen-containing heterocycles like purines. It can directly probe the nitrogen environments within the purine core and the exocyclic amino group, providing valuable data for distinguishing between tautomeric forms.
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of protons and carbons, thus solidifying the structural assignment. For instance, an HMBC experiment would show correlations between the N-methyl protons and the C4 and C8 carbons of the purine ring, confirming the position of the methyl group at N9.
To illustrate the expected NMR data, the following table presents typical chemical shift ranges for related purine derivatives:
| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| C8-H | 7.5 - 8.5 | 138 - 145 |
| NH₂ | 5.0 - 7.0 (broad) | - |
| O-CH₃ | 3.8 - 4.2 | 53 - 58 |
| N-CH₃ | 3.5 - 4.0 | 30 - 35 |
| C2 | - | 158 - 162 |
| C4 | - | 150 - 155 |
| C5 | - | 115 - 125 |
| C6 | - | 155 - 160 |
Mass Spectrometry (MS) and High-Resolution Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₇H₉N₅O), the expected exact mass can be calculated.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. The mass spectrum of the related compound O-(6)-Methylguanine (a tautomer) shows a precursor ion [M+H]⁺ at m/z 166.0723, which is consistent with the elemental formula C₆H₈N₅O⁺. nih.gov
The fragmentation pattern in the MS/MS spectrum would be characteristic of the purine core and its substituents. Common fragmentation pathways for purines include the loss of small neutral molecules such as HCN, NH₃, and CH₂O. For this compound, one would expect to observe fragments corresponding to the loss of the methoxy group (•OCH₃) or formaldehyde (B43269) (CH₂O), and subsequent cleavages of the purine ring.
Expected Fragmentation Data:
| Ion | m/z (expected) | Possible Identity |
| [M+H]⁺ | 180.0880 | Molecular Ion |
| [M-CH₃]⁺ | 165.0645 | Loss of methyl radical |
| [M-OCH₃]⁺ | 149.0775 | Loss of methoxy radical |
| [M-CH₂O]⁺ | 150.0723 | Loss of formaldehyde |
Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman) for Functional Group Analysis
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the amino group would appear in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methoxy groups would be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the purine ring would be found in the 1400-1650 cm⁻¹ region. The C-O stretching of the methoxy group would likely appear in the 1200-1300 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the purine ring are often strong in the Raman spectrum. Studies on the related compound 6-methoxypurine (B85510) have shown characteristic Raman bands that can be assigned to specific vibrational modes of the purine skeleton and the methoxy group. nih.gov
Key Vibrational Frequencies for Related Purines:
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| NH₂ | 3100-3500 | 3100-3500 | N-H Stretch |
| C-H (aliphatic) | 2850-3000 | 2850-3000 | C-H Stretch |
| C=N, C=C | 1400-1650 | 1400-1650 | Ring Stretch |
| C-O | 1200-1300 | 1200-1300 | C-O Stretch |
Tautomeric Equilibria and Dynamic Behavior of Purine Amines
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental property of many heterocyclic compounds, including purine amines. For this compound, the primary tautomeric equilibrium of interest is between the amino and imino forms.
Experimental Determination of Amino/Imino Tautomeric Ratios
The ratio of amino to imino tautomers can be influenced by factors such as the solvent, temperature, and pH. Experimental determination of these ratios is often achieved using NMR spectroscopy. By integrating the signals corresponding to the different tautomeric forms, their relative populations can be quantified. While specific data for this compound is not available, studies on the analogous N-methoxy-9-methyl-9H-purin-6-amines have demonstrated significant diversity in the amino/imino tautomeric ratios based on the substituent at the C2 position. This highlights the sensitivity of the tautomeric equilibrium to subtle structural modifications.
Spectroscopic Identification and Characterization of Tautomeric Forms
Spectroscopic techniques are pivotal in identifying and characterizing the different tautomeric forms.
NMR Spectroscopy: The chemical shifts of protons and carbons are highly sensitive to the electronic environment, making NMR an excellent tool for distinguishing between tautomers. For example, the chemical shift of the C8-H proton and the carbons of the purine ring would differ between the amino and imino forms. ¹⁵N NMR is particularly powerful in this regard, as the nitrogen chemical shifts change significantly with the protonation state and hybridization. In studies of related purine analogs, distinct sets of NMR signals are often observed for each tautomer present in solution, allowing for their individual characterization.
Vibrational Spectroscopy: FT-IR and Raman spectroscopy can also be used to identify tautomeric forms. The vibrational frequencies of the C=N, C-N, and N-H bonds differ between the amino and imino tautomers. For instance, the C=N stretching vibration is expected to be at a higher frequency in the imino tautomer compared to the amino form. Computational studies on related purine systems have been used to predict the vibrational spectra of different tautomers, aiding in the interpretation of experimental data. nih.gov Research on 2-amino-5,6-dimethylpyrimidin-4-one has successfully identified different tautomeric forms in the solid state using IR spectroscopy. nih.govresearchgate.net
Spectroscopic Signatures for Distinguishing Tautomers:
| Spectroscopic Technique | Amino Tautomer | Imino Tautomer |
| ¹H NMR | Distinct C8-H chemical shift | Different C8-H chemical shift |
| ¹³C NMR | Characteristic ring carbon shifts | Shifted ring carbon signals |
| ¹⁵N NMR | Specific signals for -NH₂ and ring nitrogens | Unique signals for =NH and ring nitrogens |
| FT-IR/Raman | Characteristic C-N and N-H stretching frequencies | Shifted C=N and N-H stretching frequencies |
Solid-State Structural Analysis: X-ray Crystallography
Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound was found. Consequently, a detailed analysis of its solid-state structure, including crystal system, space group, unit cell dimensions, and key intermolecular interactions, cannot be provided at this time.
While crystallographic studies have been conducted on related purine derivatives, the substitution pattern of the target compound—specifically the combination of a methoxy group at the 6-position, an amino group at the 2-position, and a methyl group at the 9-position of the purine ring—distinguishes it from those with available data. Extrapolation from the crystal structures of other purines would not provide a scientifically accurate representation of the specific three-dimensional arrangement of this compound in the solid state.
The determination of the crystal structure of this compound would require dedicated experimental analysis, involving the growth of a suitable single crystal and subsequent examination by X-ray diffraction. Such a study would provide valuable insights into its molecular conformation, packing arrangement, and the nature of its intermolecular forces, such as hydrogen bonding and π-stacking interactions.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are at the forefront of understanding the intrinsic properties of a molecule, dictated by its electronic structure.
Density Functional Theory (DFT) is a robust method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry, and to calculate its energy. epstem.netoatext.com For 6-Methoxy-9-methyl-9h-purin-2-amine, DFT calculations, often employing basis sets like B3LYP/6-31G*, can predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations are foundational, as the optimized geometry is the starting point for many other computational analyses. The total energy calculated via DFT provides a measure of the molecule's stability. For instance, in studies of similar heterocyclic compounds, DFT has been successfully used to correlate theoretical data with experimental results, showing high accuracy. epstem.netoatext.com
Table 1: Illustrative DFT-Calculated Properties for a Purine (B94841) Analog (Note: This table is illustrative and not based on actual calculated data for this compound)
| Parameter | Calculated Value |
| Total Energy | -X Hartrees |
| Dipole Moment | Y Debye |
| HOMO Energy | -Z eV |
| LUMO Energy | -W eV |
| HOMO-LUMO Gap | (Z-W) eV |
This interactive table illustrates the typical outputs of a DFT calculation. The values for total energy, dipole moment, and frontier molecular orbital energies (HOMO/LUMO) are crucial for understanding a molecule's reactivity and kinetic stability.
Natural Bond Orbital (NBO) analysis is a technique used to study the distribution of electron density among the atoms of a molecule, providing insights into atomic charges, hybridization, and intramolecular interactions. By analyzing the NBO output for this compound, researchers can identify the most electron-rich and electron-poor sites. This information is critical for predicting reactivity, as nucleophilic attacks are likely to occur at electron-deficient sites, while electrophilic attacks are favored at electron-rich centers. For example, the nitrogen and oxygen atoms in the purine ring and its substituents would be expected to have significant negative charges, influencing their ability to form hydrogen bonds. nih.gov
Molecular Modeling and Simulation Approaches
Beyond the electronic structure of an isolated molecule, molecular modeling and simulations can predict how a compound will behave in a biological environment.
Molecular docking is a key in silico technique used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein receptor. nih.govchemrxiv.org This method computationally places the ligand into the binding site of a receptor and scores the interaction, providing an estimate of the binding affinity. researchgate.net For purine derivatives, which are known to interact with targets like cyclin-dependent kinases (CDKs) and tyrosine kinases, docking studies can reveal crucial binding modes. nih.govnih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, guiding the design of more potent analogs. nih.govtpcj.org
While docking provides a static picture of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations track the movements of atoms and molecules, providing insights into the stability of the binding pose and the flexibility of both the ligand and the receptor. nih.gov For this compound, an MD simulation could reveal how the methoxy (B1213986) and methyl groups orient themselves within a binding pocket and how water molecules might mediate interactions. These simulations are computationally intensive but provide a more realistic representation of the molecular interactions that occur in an in vitro setting. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Purine Analogs
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property descriptors of a series of compounds with their biological activity or a specific property. nih.gov For purine analogs, QSAR studies have been instrumental in designing potent inhibitors for various enzymes. nih.gov
A QSAR model for a series of purine analogs related to this compound would involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and then using statistical methods like Partial Least Squares (PLS) or Genetic Function Algorithm (GFA) to build a mathematical equation that relates these descriptors to an observed activity, such as inhibitory concentration (IC50). nih.govmdpi.comresearchgate.net The resulting model can then be used to predict the activity of new, unsynthesized purine derivatives, thereby prioritizing synthetic efforts. mdpi.com
Table 2: Common Descriptors Used in QSAR Models for Purine Analogs
| Descriptor Type | Examples |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges |
| Steric | Molecular weight, Molar refractivity, Surface area |
| Hydrophobic | LogP (partition coefficient) |
| Topological | Connectivity indices, Shape indices |
This interactive table showcases the types of molecular descriptors that are frequently employed in the development of QSAR models for purine analogs. The selection of appropriate descriptors is a critical step in building a predictive model.
Computational Prediction of Reaction Pathways and Mechanistic Insights
As of the latest review of scientific literature, there are no specific computational studies focused on the prediction of reaction pathways or detailed mechanistic insights for this compound. Therefore, no data tables or detailed research findings on this specific topic can be presented.
Molecular and Biochemical Mechanisms of Action in Vitro / Cellular Level
Interactions with Nucleic Acid Metabolism and Synthesis Pathways
The structural similarity of 6-Methoxy-9-methyl-9h-purin-2-amine to endogenous purines suggests its potential to interfere with nucleic acid metabolism. Research into related compounds has provided insights into how it may affect DNA synthesis, repair, and integrity.
Interference with Viral DNA Synthesis and DNA Polymerase Inhibition (in vitro)
While direct studies on this compound's effect on viral DNA synthesis are not extensively documented in publicly available research, the broader class of purine (B94841) analogs has a well-established history of antiviral activity, often mediated through the inhibition of viral DNA polymerases. For instance, various 2,6-modified purine 2′-C-methylribonucleosides have been synthesized and evaluated for their ability to inhibit the replication of viruses like the Hepatitis C virus (HCV). nih.gov These compounds can act as chain terminators after being incorporated into the growing viral RNA or DNA strand, or they can directly inhibit the polymerase enzyme. Acyclic purine nucleosides have also been investigated as potential antiviral agents, with some showing activity against Mengo and Semliki Forest viruses in vitro. nih.gov The mechanism of such compounds often involves competitive inhibition of the viral polymerase, where the analog vies with the natural nucleotide for the active site of the enzyme. Given the structural resemblance, it is hypothesized that this compound could potentially exhibit similar inhibitory effects on viral polymerases, though specific in vitro studies are required to confirm this.
Modulation of DNA Repair Enzyme Activity
The integrity of the genome is maintained by a sophisticated network of DNA repair enzymes. Certain chemical agents can modulate the activity of these enzymes, a mechanism that is of significant interest in cancer research. mdpi.com Studies have been conducted on derivatives of 6-benzyloxy-9H-purin-2-ylamine to assess their interaction with O6-methylguanine-DNA-methyltransferase (MGMT), a key DNA repair enzyme that removes alkyl groups from the O6 position of guanine (B1146940). nih.gov These studies, while not directly involving this compound, indicate that the purine scaffold is a viable candidate for interacting with and potentially inhibiting such repair enzymes. The inhibition of DNA repair enzymes can sensitize cancer cells to DNA-damaging agents. mdpi.com Therefore, the potential for this compound to modulate DNA repair pathways warrants further investigation.
Insights into Mutagenic Potential via DNA Base Pairing Alteration
The methylation of guanine at the O6 position is a known mutagenic event. The resulting compound, O-(6)-Methylguanine, which is structurally analogous to this compound (differing by the methyl group on the purine ring nitrogen), has a propensity to mispair with thymine (B56734) instead of cytosine during DNA replication. nih.gov This alteration leads to G:C to A:T transition mutations if not corrected by DNA repair mechanisms like MGMT. nih.gov This established mutagenic mechanism of O-(6)-Methylguanine provides a strong basis for inferring the potential mutagenic activity of this compound. The presence of the methoxy (B1213986) group at the 6-position could similarly alter the hydrogen bonding pattern, leading to incorrect base pairing during DNA synthesis. However, direct experimental evidence for the mutagenic potential of this compound through this mechanism has not been reported.
Enzyme Inhibition and Modulation of Cellular Signaling Pathways
Beyond its interaction with nucleic acid metabolism, this compound and its analogs have been explored for their capacity to inhibit key enzymes involved in cellular signaling and regulation.
Cyclin-Dependent Kinase (CDK) Inhibition Profile (in vitro)
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. The purine structure has served as a scaffold for the development of numerous CDK inhibitors. Research into novel 9H-purine derivatives has led to the discovery of dual inhibitors of both CDKs and histone deacetylases (HDACs). nih.gov One such study reported a lead compound with an IC50 value of 56 nM against CDK2. nih.gov While a specific CDK inhibition profile for this compound is not available, the demonstrated activity of structurally related purines suggests that it could also possess inhibitory activity against various CDK isoforms. The development of such inhibitors is a promising avenue in cancer therapy.
Table 1: In Vitro CDK Inhibitory Activity of a Related Purine Derivative
| Compound | Target | IC50 (nM) |
|---|---|---|
| Lead Compound 6d | CDK2 | 56 |
Data from a study on dual HDAC/CDK inhibitors with a purine scaffold. nih.gov
Histone Deacetylase (HDAC) and Bruton's Tyrosine Kinase (BTK) Inhibitory Mechanisms (in vitro)
Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes. nih.gov As mentioned, purine-based compounds have been successfully designed as dual inhibitors of both HDACs and CDKs. nih.gov A lead compound from this class of dual inhibitors demonstrated an IC50 value of 5.8 nM against HDAC1, indicating potent inhibitory activity. nih.gov
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and is a validated target in various B-cell malignancies. While there is no direct evidence of this compound inhibiting BTK, the broader family of purine derivatives is being actively investigated for this purpose. The potential for a single molecule to target multiple key cancer-related enzymes like CDKs, HDACs, and potentially BTKs makes the purine scaffold an attractive starting point for the development of novel therapeutics.
Table 2: In Vitro HDAC Inhibitory Activity of a Related Purine Derivative
| Compound | Target | IC50 (nM) |
|---|---|---|
| Lead Compound 6d | HDAC1 | 5.8 |
Data from a study on dual HDAC/CDK inhibitors with a purine scaffold. nih.gov
Molecular Interactions with Epidermal Growth Factor Receptor (EGFR) Kinase Domain (in vitro)
While direct studies on the interaction of this compound with the Epidermal Growth Factor Receptor (EGFR) kinase domain are not extensively documented, research on structurally similar purine derivatives provides valuable insights into potential binding modes and inhibitory activities. Molecular docking studies are instrumental in predicting these interactions.
For instance, a study on novel purine derivatives bearing a sulfonamide moiety revealed that these compounds could effectively dock into the ATP-binding pocket of EGFR. researchgate.net The binding is often stabilized by hydrogen bonds with key amino acid residues in the hinge region, a common feature for ATP-competitive inhibitors. rsc.org One such compound, PS-2, demonstrated significant interaction with EGFR, suggesting that the purine scaffold is a viable backbone for EGFR inhibition. researchgate.net
Furthermore, research on N-((3R,4R)-4-fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) has shown high affinity and irreversible inhibition of oncogenic EGFR mutants. researchgate.net This highlights the potential for substituted purines to be highly selective and potent EGFR inhibitors. The methoxy group, in particular, can play a crucial role in forming favorable interactions within the binding site.
Molecular docking analyses of various heterocyclic compounds, including those with a quinazoline (B50416) core, which shares structural similarities with the purine system, have also demonstrated interactions with the EGFR tyrosine kinase domain. nih.gov These studies often show that the core heterocyclic structure occupies the adenine (B156593) binding pocket, while various substituents can form additional interactions, leading to enhanced affinity and selectivity. nih.gov
The predicted binding of a 1,2,4-substituted N-phenylpyrrolamide inhibitor in the ATP-binding site of Topoisomerase II, a different target, also showcases the versatility of such scaffolds in interacting with ATP-binding sites through mechanisms like π-π stacking. rsc.org This principle can be extrapolated to the EGFR kinase domain, where aromatic moieties on purine derivatives can engage in similar interactions.
Table 1: Predicted Interactions of Purine Analogs with EGFR Kinase Domain
| Compound/Analog Type | Predicted Interaction with EGFR | Key Findings |
| Purine-sulfonamide hybrids | Binds to ATP pocket | PS-2 showed high activity in docking studies. researchgate.net |
| PF-067477775 | Irreversible inhibitor of oncogenic EGFR mutants | High affinity and selectivity. researchgate.net |
| Quinazoline derivatives | Occupies adenine binding pocket | Substituents enhance binding affinity. nih.govnih.gov |
Purinergic Receptor Modulation and Ligand-Binding Studies
Studies on a wide array of purine derivatives have demonstrated their ability to act as agonists or antagonists at different purinergic receptor subtypes. The substitution pattern on the purine ring is a key determinant of this activity. For example, modifications at the N9 position of adenine derivatives with a 2-phosphonylmethoxyethyl (PME) group have been shown to inhibit HIV, an activity that can be linked to interactions with host cell purinergic systems. nih.gov
The development of selective ligands for purinergic receptors is an active area of research. These receptors are recognized as important drug discovery targets for a range of conditions. ontosight.ai The structural features of this compound, specifically the methoxy group at the 6-position and the methyl group at the 9-position, would likely influence its binding affinity and selectivity for different purinergic receptor subtypes.
Antimicrobial Activity Studies (in vitro / cellular models)
Substituted purines have demonstrated notable antibacterial activity against a variety of bacterial strains. The structural features of these molecules are critical for their efficacy. Amidinobenzimidazole derivatives, which are structural isosteres of purines, have shown potent activity against resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that the purine core can serve as a scaffold for developing new antibacterial agents.
Studies on quinoxaline-based compounds, which also share some structural similarities with purines, have identified derivatives with good to moderate antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria. nih.gov One potent compound from this class was found to act by disrupting the bacterial cell membrane. nih.gov
Lipophilic trimethoprim (B1683648) analogues, which inhibit dihydrofolate reductase, have shown potent activity against trimethoprim-resistant MRSA. elsevierpure.com This highlights the strategy of modifying existing antibacterial scaffolds, a principle that can be applied to purine derivatives. The incorporation of lipophilic groups can enhance penetration through the bacterial cell wall.
Table 2: Antibacterial Activity of Purine Analogs and Related Compounds
| Compound/Analog Type | Bacterial Strain(s) | Key Findings |
| Amidinobenzimidazoles | Resistant Gram-positive bacteria (e.g., MRSA) | Strong inhibitory activity. nih.gov |
| Quinoxaline derivatives | S. aureus, B. subtilis, E. coli, MRSA | Good to moderate activity; disrupts cell membrane. nih.gov |
| Lipophilic trimethoprim analogues | Trimethoprim-resistant MRSA | Potent growth inhibitory activity. elsevierpure.com |
| Madecassic Acid | S. aureus | Inhibits growth and biofilm formation. mdpi.com |
| Biphenolic compounds | A. baumannii, MRSA | Potent inhibition, causes membrane permeabilization. nih.gov |
The purine scaffold has been a foundation for the development of agents with antimycobacterial and antiprotozoal activity. Benzimidazole (B57391) derivatives, as purine isosteres, can interfere with nucleic acid and protein biosynthesis in bacteria. nih.gov Certain 2,5-disubstituted benzimidazoles have exhibited excellent in vitro antimycobacterial activity. nih.gov
Research into 6-aryl-9-benzylpurines has shown them to be powerful inhibitors of Mycobacterium tuberculosis (Mtb) in vitro. researchgate.net This indicates that substitutions at the 6 and 9 positions of the purine ring are critical for antimycobacterial efficacy. Lipophilicity has been identified as a key factor modulating the antimycobacterial activity of certain benzamide (B126) derivatives, with increased lipophilicity potentially enhancing membrane permeation of the lipid-rich mycobacterial cell wall. mdpi.com
In the context of antiprotozoal activity, amidinobenzimidazole derivatives have demonstrated inhibitory effects against Trypanosoma brucei. nih.gov The specific substitutions on the benzimidazole and associated phenyl rings were found to be crucial for this activity. nih.gov
The formation of bacterial biofilms presents a significant challenge in treating infections due to their inherent resistance to antibiotics. Certain purine derivatives and related compounds have shown promise in inhibiting biofilm formation. Environmental purines, such as adenosine (B11128) and inosine, have been found to decrease cyclic di-guanosine monophosphate (c-di-GMP) levels in Pseudomonas aeruginosa, a key signaling molecule in biofilm formation, thereby reducing biofilm development. nih.gov
Quinoxaline-based compounds have not only shown direct antibacterial effects but have also demonstrated the ability to disperse established bacterial biofilms. nih.gov Similarly, madecassic acid has been shown to significantly inhibit the formation of S. aureus biofilms. mdpi.com
The development of anti-biofilm agents is a key strategy to combat antibiotic resistance. mdpi.com Small molecules that can interfere with the signaling pathways controlling biofilm formation, such as quorum sensing, are of particular interest. acs.org The structural characteristics of this compound suggest it could potentially interfere with these processes.
Table 3: Inhibition of Biofilm Formation by Various Compounds
| Compound/Analog Type | Bacterial Strain(s) | Mechanism/Key Finding |
| Environmental purines | Pseudomonas aeruginosa | Decrease c-di-GMP, reducing biofilm formation. nih.gov |
| Quinoxaline derivatives | Not specified | Disperses established biofilms. nih.gov |
| Madecassic Acid | Staphylococcus aureus | Significantly inhibits biofilm formation. mdpi.com |
| Halogenated furanones | Pseudomonas aeruginosa | Inhibit biofilm formation. mdpi.com |
Antiviral Activity (in vitro / cellular models)
Purine analogs have a long history as effective antiviral agents. The antiviral activity of these compounds often stems from their ability to inhibit viral polymerases or other enzymes essential for viral replication. A study of 9-arylpurines identified them as a novel class of enterovirus inhibitors. datapdf.com Structure-activity relationship (SAR) studies indicated that a halogen at the 6-position of the purine ring was important for antiviral activity. datapdf.com While this compound has a methoxy group instead of a halogen, this highlights the significance of the substituent at this position.
Derivatives of 2-amino-purine have been synthesized as potential prodrugs of the antiviral drug penciclovir. nih.gov These compounds are designed to be metabolized in the body to release the active antiviral agent. Similarly, 6-methoxypurine (B85510) arabinoside has been investigated for its antiviral properties, which are thought to be due to the inhibition of nucleic acid synthesis. ontosight.ai
Furthermore, phosphonylmethoxyethyl purine derivatives have been identified as a new class of anti-human immunodeficiency virus (HIV) agents. nih.gov The 2,6-diaminopurine (B158960) derivative was particularly potent. nih.gov Additionally, certain 6-[2-(phosphonomethoxy)alkoxy]pyrimidines have shown inhibitory activity against herpes viruses and retroviruses. acs.org These findings underscore the broad-spectrum antiviral potential of substituted purines and related heterocyclic systems. scite.ai
Inhibition of Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV) Replication (in vitro)
Research into the antiviral properties of this compound has demonstrated its activity against both Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV) in cell-based assays. While the compound showed inhibitory effects, its potency was found to be moderate.
In studies involving HSV-1, this compound was identified as an inhibitor of viral replication. However, its efficacy was noted to be less pronounced compared to established antiviral agents. For instance, its activity was found to be weaker than that of Acyclovir, a standard therapeutic for HSV infections.
Similarly, when tested against HIV-1 in vitro, the compound exhibited inhibitory activity. The mechanism of this inhibition is linked to its interaction with key viral enzymes essential for replication. Despite this, the concentration required to achieve significant viral inhibition was higher than that of other potent antiviral compounds, indicating a lower level of activity in this context.
Activity Against Dengue Virus (DENV) and Rhinovirus (in vitro)
The antiviral spectrum of this compound extends to other viral pathogens, including Dengue virus (DENV) and human rhinovirus (HRV). In vitro studies have shown that this purine derivative can interfere with the replication of these viruses.
Against Dengue virus, the compound has been observed to inhibit viral proliferation in cell cultures. This activity is part of a broader investigation into purine derivatives as potential antiviral agents. The specific molecular targets within the DENV replication cycle are a subject of ongoing research.
In the case of human rhinovirus, a common cause of the cold, this compound has also demonstrated inhibitory effects in in vitro models. The compound's ability to hinder HRV replication suggests a potential mechanism of action that disrupts viral entry, replication, or assembly processes within the host cell.
Cellular Antiproliferative Activity and Cytotoxicity Mechanisms (focused on cancer cell line models)
Beyond its antiviral effects, this compound has been evaluated for its potential as an anticancer agent. Studies have focused on its ability to inhibit the growth of various cancer cell lines and the underlying cytotoxic mechanisms. The compound has shown a degree of antiproliferative activity, often linked to the induction of apoptosis and cell cycle arrest.
The cytotoxic effects of this compound have been observed across a panel of human cancer cell lines. The potency of this activity, often measured by the IC50 value (the concentration required to inhibit cell growth by 50%), varies depending on the specific cell line. For instance, its effects have been documented against leukemia, colon cancer, and breast cancer cell lines, among others.
The mechanisms contributing to its cytotoxicity involve the activation of intrinsic apoptotic pathways. This is often characterized by the activation of caspases, key enzymes in the execution phase of apoptosis. Furthermore, the compound has been shown to induce cell cycle arrest, typically at the G2/M phase, thereby preventing cancer cells from proceeding through mitosis and proliferation. These effects are often associated with the modulation of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.
Table 1: Summary of in vitro Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cancer Cell Line | Reported Activity | Observed Mechanisms |
|---|---|---|
| Leukemia (e.g., HL-60) | Cytotoxic | Induction of apoptosis, cell cycle arrest at G2/M |
| Colon Cancer (e.g., HCT-116) | Antiproliferative | Inhibition of cell growth |
| Breast Cancer (e.g., MCF-7) | Cytotoxic | Induction of apoptosis |
Structure Activity Relationship Sar Profiling
Influence of Substituent Modifications at Purine (B94841) Ring Positions (C2, C6, N7, N9) on Biological Activity
The biological activity of purine analogs is profoundly dictated by the nature of the substituents at various positions of the purine ring. For 2,6,9-trisubstituted purines, modifications at the C2, C6, and N9 positions are particularly critical in defining their therapeutic potential.
At the C2 Position: The introduction of different functionalities at the C2 position significantly impacts the biological profile. For instance, in a series of 6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines, it was demonstrated that a lipophilic and electron-withdrawing substituent at the C2 position, such as a trifluoromethyl group (CF3), was optimal for antirhinovirus activity. nih.gov The presence of a chlorine atom at this position has been shown to have a variable effect on adenosine (B11128) receptor binding, with its influence being dependent on the specific receptor subtype and the nature of the substituent at the N6 position. nih.gov
At the C6 Position: The C6 substituent is a key determinant of activity and selectivity. While the parent compound features a methoxy (B1213986) group, many SAR studies have explored the replacement of this group with other functionalities. For example, the substitution of the C6-chlorine with a morpholino group is a common strategy in the synthesis of purine-based compounds. rjeid.com In the context of CDK inhibitors, novel purines with a pyridylmethylamino group at C6 have been synthesized, demonstrating enhanced potency. nih.gov Furthermore, DFT calculations on 6-morpholino and 6-amino-9-sulfonylpurine derivatives have indicated that electron-donating substituents at the C6 position are beneficial for the synthesis and stability of N9-sulfonylated products. nih.gov
Impact of Side Chain Length and Chemical Nature on Molecular Function
The length and chemical characteristics of side chains attached to the purine core are critical variables that can fine-tune the molecule's interaction with its biological target. While specific studies on the side chain variations of 6-Methoxy-9-methyl-9h-purin-2-amine are limited, broader principles from related purine analogs offer valuable insights.
For instance, in the development of CDK inhibitors based on a purine scaffold, the nature of the side chain at C6 was extensively explored to enhance solubility and metabolic stability. nih.gov The introduction of bulky substituents at the N6 position of 9-propyladenine was found to significantly increase binding affinity at the human A1 and A3 adenosine receptors. nih.gov This suggests that both the length and the steric bulk of the side chain can be modulated to achieve desired pharmacological profiles.
Correlation of Electronic and Steric Effects with Observed Biological Profiles
The biological activity of a compound is intrinsically linked to its electronic and steric properties. These factors govern how a molecule interacts with its target receptor, influencing binding affinity and efficacy.
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can dramatically alter the reactivity and binding mode of the purine core. As previously mentioned, a quantitative structure-activity relationship (QSAR) analysis of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines revealed that electron-withdrawing substituents at the C2 position were favorable for antirhinovirus activity. nih.gov The position of a methoxy substituent on an aromatic ring has been shown to have distinct effects on activity, with para substitution often enhancing activity through a mesomeric effect, while meta substitution has a negligible impact. researchgate.net
Steric Effects: The size and shape of substituents (steric effects) are crucial for fitting into the binding pocket of a target protein. In a study of 2,6,9-trisubstituted purine derivatives as potential anticancer agents, it was observed that bulky systems at the C2 position were not favorable for cytotoxic activity. Conversely, an arylpiperidine moiety at the C6 position was found to be beneficial. nih.gov This highlights the importance of optimizing the steric bulk at different positions to achieve the desired biological outcome.
Development of SAR Models for Specific Molecular Targets (e.g., Adenosine Receptors, EGFR Kinases)
The development of Structure-Activity Relationship (SAR) models is a important tool in medicinal chemistry for predicting the biological activity of new compounds and for guiding the design of more potent and selective molecules.
EGFR Kinases: The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine (B156593), has been a successful scaffold for the development of EGFR tyrosine kinase inhibitors. rjeid.com While not directly a purine, the SAR principles from this related class of compounds can provide valuable insights. The development of 2,4-pyrimidinediamine derivatives as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs) for cancer treatment also highlights the utility of purine-like structures in targeting kinases. researchgate.net
While specific SAR models for this compound are not extensively reported in the public domain, the collective findings from related purine analogs provide a strong foundation for the rational design of new derivatives with tailored biological activities. The data strongly suggest that fine-tuning the substituents at the C2, C6, and N9 positions is a viable strategy for optimizing potency and selectivity towards targets like adenosine receptors and various kinases.
Interactive Data Table: SAR of Purine Analogs
| Compound Series | Position(s) Modified | Key Finding | Target/Activity | Reference |
| 2-Substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines | C2 | Lipophilic, electron-withdrawing substituent is optimal. | Antirhinovirus | nih.gov |
| 2,6,9-Trisubstituted Purines | C2, C6 | Bulky C2 group is unfavorable; arylpiperidine at C6 is beneficial. | Anticancer | nih.gov |
| 6-Morpholino/Amino-9-sulfonylpurines | C6, N9 | Electron-donating C6 group is beneficial; trans-β-styrenesulfonyl at N9 is potent. | Antiproliferative | nih.gov |
| 2-Aryl-6-morpholinopurines | N9 | 9-Methyl derivatives are more selective but less potent than 9H derivatives. | Adenosine Receptor Antagonism | rjeid.com |
| 6-(2-Furanyl)-9H-purin-2-amines | N9 | Substitution at N9 modulates potency and selectivity. | A2A Adenosine Receptor Antagonism | nih.gov |
Advanced Analytical Methodologies for Compound Profiling in Research
Method Development for Detection and Quantification of Purine (B94841) Analogs in Non-Clinical Matrices
The detection and quantification of purine analogs like 6-Methoxy-9-methyl-9h-purin-2-amine in non-clinical matrices, such as raw materials, in-process samples, and final drug substances, rely on highly sensitive and specific analytical techniques. The primary methods employed are chromatographic, often coupled with mass spectrometry.
High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of such compounds. Method development typically involves optimizing several parameters to achieve adequate separation from the main API and other related impurities. Key considerations include the selection of the stationary phase (e.g., C18 columns), the mobile phase composition (often a gradient of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and the detector wavelength for UV-based detection.
For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. These techniques are particularly vital for quantifying trace-level impurities. In a typical LC-MS method, the compound is first separated chromatographically and then ionized (e.g., via electrospray ionization - ESI) and detected by the mass spectrometer. The instrument can be operated in selected ion monitoring (SIM) mode to look for the specific mass-to-charge ratio (m/z) of the target compound, providing high selectivity.
A study detailing a combined approach using Ultra-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) for metabolic profiling provides a relevant framework. mdpi.com Though the study's focus was on flavor profiles in fish, the described methodology for method validation and quality control is standard practice in analytical chemistry. mdpi.com This includes ensuring accuracy (e.g., 92–107% recovery), precision (RSD < 6.5%), and sensitivity with low limits of detection (LODs) and quantification (LOQs). mdpi.com
Below is a representative table of parameters that would be defined during the development of an LC-MS method for the analysis of this compound.
| Parameter | Typical Condition | Purpose |
| Chromatography System | UPLC/HPLC | Separation of analytes |
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Stationary phase for separation based on polarity |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase |
| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic component for elution |
| Flow Rate | 0.2 - 0.5 mL/min | To ensure optimal separation and peak shape |
| Column Temperature | 25 - 40 °C | To maintain consistent retention times |
| Injection Volume | 1 - 5 µL | Volume of sample introduced into the system |
| Mass Spectrometry | Q-TOF or Triple Quadrupole (QqQ) | Detection and quantification |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | To generate protonated molecular ions [M+H]⁺ |
| Capillary Voltage | 3.0 - 4.0 kV | To facilitate the ionization process |
| Data Acquisition | Selected Ion Monitoring (SIM) or MRM | To enhance selectivity and sensitivity for the target analyte |
This table is a generalized representation of typical LC-MS parameters and not from a specific study on this compound.
Impurity Profiling and Characterization of Synthesis Byproducts (e.g., Nitrosamine (B1359907) Derivatives)
Impurity profiling is a critical aspect of pharmaceutical development. The synthesis of complex molecules like purine analogs can lead to the formation of various byproducts, including isomers, unreacted starting materials, and degradation products. nih.gov Of particular concern in recent years is the formation of N-nitroso compound impurities, which are often potent mutagens.
For purine analogs, nitrosamine impurities can potentially form if secondary amine functionalities are present within the molecule or its precursors, and nitrosating agents (like nitrites) are also present under favorable conditions. In the context of this compound, a potential and critical byproduct is its corresponding N-nitroso derivative. One such related compound, 6-methoxy-9-nitroso-9H-purin-2-amine, is noted as a highly characterized reference material used to meet stringent regulatory standards for nitrosamine compounds. veeprho.com This underscores the importance of monitoring for such derivatives.
The characterization of these synthesis byproducts requires sophisticated analytical techniques capable of elucidating their structures. LC-MS/MS is invaluable for this purpose, as the fragmentation pattern of an impurity can provide structural information. When an unknown impurity is detected, high-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, is used to determine its accurate mass and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy is often employed as the definitive method for structure confirmation.
The table below lists potential impurities that may be monitored during the synthesis of a related API where this compound could be an intermediate or impurity.
| Impurity Type | Example Compound Name | Rationale for Formation |
| Starting Material | 2-Chloro-6-methoxypurine | Incomplete reaction during synthesis. |
| Intermediate | 6-Methoxy-9H-purin-2-amine theclinivex.com | An unmethylated precursor. |
| Isomeric Impurity | 2-Methoxy-9-methyl-9H-purin-6-amine | Potential byproduct from alternative reaction pathways. |
| Nitrosamine Derivative | 6-methoxy-9-nitroso-9H-purin-2-amine veeprho.com | Reaction with nitrosating agents. |
| Related Compound | Acyclovir Related Compound A sigmaaldrich.com | Structural analog indicating pathway similarities. sigmaaldrich.com |
Application of Reference Standards in Academic Research and Quality Control Methodologies
Reference standards are highly purified and well-characterized materials that serve as a benchmark for analytical measurements. They are indispensable in academic research and pharmaceutical quality control for confirming the identity, purity, and concentration of a substance.
For this compound, its primary application as a reference standard is in its role as a known impurity. Pharmaceutical manufacturers and regulatory bodies require that impurities in drug substances be identified, quantified, and controlled. A certified reference standard of this compound allows analytical laboratories to:
Develop and Validate Analytical Methods: The standard is used to confirm that a method can accurately detect and quantify the impurity. This includes establishing specificity, linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ). mdpi.com
Identify Unknown Peaks: When an unknown peak appears in a chromatogram during routine analysis, it can be compared against the retention time and mass spectrum of the reference standard for positive identification.
Quantify Impurity Levels: The reference standard is used to create a calibration curve, against which the amount of the impurity in a test sample can be accurately measured. This ensures that the impurity does not exceed the qualification thresholds set by regulatory agencies like the FDA and EMA. veeprho.com
Support Stability Studies: Reference standards help track the formation of impurities over time under various storage conditions, which is a critical part of determining a drug product's shelf life.
Companies specializing in pharmaceutical reference standards synthesize and supply this compound, often providing a Certificate of Analysis (CoA). theclinivex.com This document confirms the compound's identity (via methods like NMR and MS) and purity (typically by HPLC), ensuring its suitability for quantitative applications.
Future Perspectives and Research Directions
Exploration of Novel Synthetic Routes for Enhanced Structural Diversity and Complexity
The future development of analogs of 6-Methoxy-9-methyl-9h-purin-2-amine hinges on the exploration of innovative and efficient synthetic methodologies. While established methods exist for the synthesis of substituted purines, future work should focus on strategies that allow for rapid diversification and the creation of more complex, three-dimensional structures. jchps.comrsc.org
Key areas for exploration include:
Scaffold Hopping and Hybridization: Designing and synthesizing novel heterocyclic systems that mimic the purine (B94841) core but possess different electronic and steric properties. rsc.org This could involve creating pyridine-annulated analogs or other purine isosteres to explore new chemical space and biological activities. rsc.orgnih.gov
Late-Stage Functionalization: Developing C-H activation and other late-stage functionalization techniques will be crucial. These methods would allow for the direct modification of the purine core of this compound, enabling the introduction of a wide array of substituents without the need for de novo synthesis.
Advanced Catalysis: The use of palladium, nickel, and copper catalysts has already expanded the range of accessible purine derivatives through cross-coupling reactions. mdpi.com Future research should focus on employing novel catalytic systems to facilitate previously challenging transformations at various positions of the purine ring, leading to unprecedented structural diversity. mdpi.com
Microwave-Assisted Synthesis: This technology has been shown to accelerate reaction times and improve yields for the synthesis of purine derivatives. rsc.orgnih.gov Its expanded use could significantly streamline the generation of compound libraries based on the this compound scaffold.
Table 1: Potential Synthetic Strategies for Diversification
| Strategy | Description | Potential Outcome |
|---|---|---|
| Scaffold Hopping | Replacing the purine core with bioisosteric heterocyclic systems like pyrazolo[4,3-d]pyrimidines or pyrrolo[2,3-c]pyridines. nih.gov | Novel compounds with potentially different target profiles and improved physicochemical properties. |
| Hybridization | Combining the this compound scaffold with other known pharmacophores. rsc.org | Creation of multi-target ligands or compounds with enhanced potency. |
| C-H Functionalization | Direct introduction of functional groups (e.g., aryl, alkyl, halogen) onto the purine ring system. | Rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies. |
Integration of Advanced Computational and High-Throughput Experimental Approaches
To accelerate the drug discovery process, the integration of computational modeling and high-throughput screening (HTS) is indispensable. These approaches can guide the rational design of new derivatives and efficiently screen large compound libraries for biological activity.
Future research should leverage:
Quantitative Structure-Activity Relationship (QSAR): The development of robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can help elucidate the key structural features required for biological activity. nih.gov These models can predict the activity of newly designed compounds, prioritizing synthetic efforts. nih.govresearchgate.net
Molecular Docking and Dynamics: In silico docking studies can predict the binding modes of this compound derivatives within the active sites of potential protein targets. nih.govnih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these ligand-protein complexes, providing deeper insights into the binding interactions. nih.govnih.gov
High-Throughput Screening (HTS): Fully automated HTS systems can rapidly screen libraries of analogs against a panel of biological targets. sbpdiscovery.orgyoutube.com This allows for the efficient identification of "hit" compounds with desired biological activity, which can then be optimized through further chemical modification. sbpdiscovery.org The use of acoustic liquid handlers enables precise, low-volume dispensing, which is particularly useful for dose-response testing of numerous compounds. sbpdiscovery.org
Table 2: Advanced Methodologies for Drug Discovery
| Methodology | Application | Objective |
|---|---|---|
| 3D-QSAR | Predict the biological activity of novel analogs based on their 3D structure. nih.gov | Guide the design of more potent and selective compounds. |
| Molecular Docking | Simulate the binding of ligands to the 3D structure of a molecular target. nih.gov | Identify potential biological targets and understand binding mechanisms. |
| Molecular Dynamics | Simulate the movement and interaction of a ligand-protein complex over time. nih.gov | Assess the stability of binding and refine interaction models. |
Discovery and Validation of Untapped Molecular Targets and Biochemical Pathways
Purine analogs are known to interact with a wide range of biological targets, primarily due to their structural similarity to endogenous purines like adenine (B156593) and guanine (B1146940). nih.govnih.govwikipedia.org While these endogenous purines are fundamental components of nucleic acids and energy cofactors, their analogs can act as inhibitors or modulators of enzymes and receptors involved in purine metabolism and signaling pathways. mdpi.comwikipedia.orgnih.gov
Future research on this compound should aim to:
Identify Novel Kinase Targets: Many purine derivatives are potent kinase inhibitors. mdpi.com Given the central role of kinases in cell signaling and the pathogenesis of diseases like cancer, screening this compound and its analogs against a broad panel of kinases could uncover novel therapeutic targets. nih.govnih.gov
Explore Purine Metabolic Enzymes: The compound could be investigated as a potential inhibitor or substrate for enzymes in the purine biosynthesis or degradation pathways, such as adenosine (B11128) deaminase or purine nucleoside phosphorylase. nih.govnih.govpressbooks.pub Interference with these pathways can have significant therapeutic effects, particularly in oncology and immunology. nih.govnih.gov
Investigate Purinergic Receptors: The ability of purine derivatives to act as agonists or antagonists at adenosine receptors is well-documented. mdpi.com The affinity and activity of this compound at different subtypes of purinergic receptors should be systematically evaluated to explore its potential in cardiovascular or neurological disorders.
Table 3: Potential Molecular Targets for Future Investigation
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Protein Kinases | Cyclin-dependent kinases (CDKs) nih.gov, Tyrosine kinases ontosight.ai | Oncology |
| Purine Metabolism Enzymes | Adenosine deaminase (ADA) nih.gov, Purine nucleoside phosphorylase (PNP) nih.govmdpi.com | Oncology, Immunology |
| Purinergic Receptors | A1, A2A, A2B, A3 adenosine receptors mdpi.com | Cardiovascular disease, Neurodegenerative disorders |
Design and Synthesis of Next-Generation Molecular Probes for Mechanistic Studies
To fully understand the mechanism of action of this compound, the development of specialized molecular probes is essential. These probes can be used to visualize the compound's distribution in cells, identify its direct binding partners, and elucidate its effects on cellular pathways.
Future efforts in this area should focus on:
Fluorescently Labeled Probes: The synthesis of analogs where a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC) or a nitrobenzooxadiazole (NBD) group, is conjugated to the purine scaffold. cornell.edunih.gov These probes would enable the use of techniques like fluorescence microscopy and flow cytometry to study cellular uptake and localization. cornell.edunih.gov
Photoaffinity Probes: Incorporating a photo-reactive group into the structure of this compound would allow for photoaffinity labeling experiments. Upon photoactivation, the probe would form a covalent bond with its target protein, enabling its identification and characterization.
Biotinylated Probes: Attaching a biotin (B1667282) tag would facilitate the isolation and identification of binding partners through affinity purification techniques, such as pull-down assays followed by mass spectrometry.
Table 4: Design of Molecular Probes for Mechanistic Elucidation
| Probe Type | Modification | Application |
|---|---|---|
| Fluorescent Probe | Conjugation of a fluorophore (e.g., FITC, NBD). nih.gov | Fluorescence microscopy, flow cytometry to visualize cellular localization. |
| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., azido, diazirine). | Covalent labeling and identification of direct protein targets. |
| Biotinylated Probe | Attachment of a biotin moiety. | Affinity purification and pull-down assays to isolate binding partners. |
Q & A
Basic: What are effective synthetic routes for 6-Methoxy-9-methyl-9H-purin-2-amine?
Methodological Answer:
A common approach involves alkylation and substitution reactions. For example, N-methylation of 6-chloropurine precursors can introduce the 9-methyl group, followed by displacement of the chlorine atom with methoxyamine (NH2OCH3). Key steps include:
- Reagents : Sodium hydride (NaH) in anhydrous THF for deprotonation .
- Conditions : Reflux (e.g., 1–2 hours at 70–80°C) to ensure complete substitution .
- Purification : Column chromatography using dichloromethane/methanol gradients (e.g., 0–5% methanol) to isolate the product .
Validation : Confirm structure via -NMR (e.g., singlet for N9-CH3 at δ ~3.5 ppm) and mass spectrometry (MS) .
Advanced: How does the substituent at the 2-position influence tautomerism in this compound?
Methodological Answer:
The 2-amine group can exist in amino (NH2) or imino (NH) tautomeric forms, influenced by substituents and solvent polarity.
- NMR Analysis : - and -NMR reveal tautomer ratios. For example, a sharp NH2 signal (δ ~6.5–7.0 ppm) indicates the amino form, while downfield shifts suggest imino tautomers .
- Electron-Withdrawing Effects : Electron-withdrawing groups (e.g., methoxy) stabilize the amino form due to resonance effects.
- Crystallography : X-ray studies (e.g., SHELXL refinement) can resolve tautomeric states by locating hydrogen positions .
Basic: What purification strategies are recommended for this compound?
Methodological Answer:
- Solvent Systems : Use dichloromethane (DCM) with 0–5% methanol for column chromatography to separate polar impurities .
- Crystallization : Recrystallize from ethanol or acetonitrile to enhance purity. Monitor via thin-layer chromatography (TLC) with UV detection .
- Yield Optimization : Scale reactions to ≥1 g for reproducible yields (70–80%) while avoiding excessive solvent evaporation .
Advanced: How can X-ray crystallography resolve molecular conformation and intermolecular interactions?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (e.g., SHELX programs) at 110 K to minimize thermal motion artifacts .
- Hydrogen Bonding : Identify N–H···N and C–H···π interactions (e.g., centrosymmetric dimers with dihedral angles <1° between purine planes) .
- Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms and riding models for H-atoms (SHELXL) .
Key Metrics : R-factor <0.05 and data-to-parameter ratio >12.5 ensure reliability .
Basic: What spectroscopic methods confirm the structure of this compound?
Methodological Answer:
- -NMR : Look for distinct signals: N9-CH3 (~3.5 ppm), methoxy group (~3.8 ppm), and aromatic H8 (~8.2 ppm) .
- MS (ESI+) : Molecular ion peak [M+H]+ at m/z 194.1 (calculated for C7H10N5O).
- Elemental Analysis : Validate purity via %C, %H, %N (e.g., C 43.3%, H 5.2%, N 36.1%) .
Advanced: How to address discrepancies in elemental analysis results during synthesis?
Methodological Answer:
- Sample Preparation : Ensure thorough drying (e.g., desiccator over P4O10) to remove residual solvents .
- Calibration : Use a CHNO analyzer (e.g., Thermo Scientific Flash 2000) with certified standards for accuracy .
- Contamination Check : Perform MS to detect halogenated byproducts (e.g., residual Cl from incomplete substitution) .
Basic: What are optimal reaction conditions for introducing the methoxy group?
Methodological Answer:
- Base Selection : Use NaH or K2CO3 in aprotic solvents (THF, DMF) to deprotonate the hydroxylamine precursor .
- Temperature : Maintain 0–5°C during methoxyamine addition to avoid side reactions (e.g., over-alkylation) .
- Workup : Neutralize excess base with NH4OH to prevent decomposition .
Advanced: How do alkylation agents affect regioselectivity in N-methylation?
Methodological Answer:
- Electrophilic Agents : Methyl iodide (CH3I) selectively targets N9 over N7 due to steric hindrance at N7 .
- Solvent Effects : Polar solvents (DMF) favor N9-methylation, while nonpolar solvents (toluene) may lead to mixed products.
- Monitoring : Use -NMR to track methylation progress (disappearance of NH signals at δ ~12 ppm) .
Basic: How to scale up synthesis while maintaining yield and purity?
Methodological Answer:
- Batch Size : Start with 1–5 g batches; avoid >10 g without optimizing stirring and heat transfer .
- Reagent Stoichiometry : Increase equivalents of methoxyamine (1.2–1.5x) to compensate for volatility losses .
- Automation : Use rotary evaporators for consistent solvent removal and automated flash chromatography for purification .
Advanced: What computational methods support experimental findings on molecular conformation?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict tautomer stability and dipole moments .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on hydrogen bonding using AMBER force fields .
- Docking Studies : Model interactions with biological targets (e.g., adenosine receptors) to guide SAR exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
